molecular formula C10H10CaO10 B13360598 Calcium 4-carboxy-2-oxobutanoate

Calcium 4-carboxy-2-oxobutanoate

Cat. No.: B13360598
M. Wt: 330.26 g/mol
InChI Key: MQTJHYQVPBNOHT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 4-carboxy-2-oxobutanoate is the calcium salt of 4-carboxy-2-oxobutanoic acid, a derivative of oxobutanoic acid featuring both ketone and carboxylic acid functional groups. The calcium variant likely shares similarities in synthesis (e.g., neutralization of the parent acid with calcium hydroxide) but differs in properties such as solubility and cation-specific interactions.

Properties

Molecular Formula

C10H10CaO10

Molecular Weight

330.26 g/mol

IUPAC Name

calcium;5-hydroxy-2,5-dioxopentanoate

InChI

InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2

InChI Key

MQTJHYQVPBNOHT-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium and Potassium Salts of 4-Carboxy-2-Oxobutanoic Acid

  • Sodium 4-Carboxy-2-Oxobutanoate (C₅H₅NaO₅): Molecular Weight: 168.08 g/mol. Solubility: Highly water-soluble due to the small ionic radius and monovalent charge of Na⁺, making it suitable for aqueous biochemical assays . Applications: Used as a substrate in enzymatic studies (e.g., glutamate dehydrogenase assays) and as a precursor in synthesizing α-ketoglutarate derivatives .
  • Potassium 4-Carboxy-2-Oxobutanoate (C₅H₅KO₅): Molecular Weight: 184.19 g/mol. Solubility: Similar to the sodium salt but slightly less soluble due to potassium’s larger ionic radius . Applications: Employed in ion-specific biochemical reactions where potassium ions are required as cofactors .
  • Calcium 4-Carboxy-2-Oxobutanoate (Inferred Formula: Ca(C₅H₅O₅)₂): Molecular Weight: Estimated ~284.18 g/mol. Solubility: Expected to be lower in water compared to Na⁺/K⁺ salts due to Ca²⁺’s higher charge density and tendency to form less soluble salts. Applications: Potential use in calcium-fortified pharmaceuticals or as a stabilizer in formulations requiring divalent cations.
Table 1: Comparison of Alkali/Alkaline Earth Salts
Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Applications
Sodium 4-carboxy-2-oxobutanoate C₅H₅NaO₅ 168.08 High Enzymatic assays
Potassium 4-carboxy-2-oxobutanoate C₅H₅KO₅ 184.19 Moderate Ion-specific reactions
This compound Ca(C₅H₅O₅)₂ 284.18 (estimated) Low Pharmaceutical formulations (inferred)

Cadmium Oxalate (CdC₂O₄)

  • Molecular Weight : 200.43 g/mol.
  • Solubility : Insoluble in water, forming stable precipitates.
  • Toxicity : Cadmium is highly toxic, limiting its applications to niche industrial processes (e.g., electroplating) .
  • Contrast with this compound: Calcium salts are generally non-toxic and biocompatible, making them preferable in medical and food industries.

Aryl-Substituted 4-Oxobutanoic Acid Derivatives

Compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids () are synthesized via Michael-type additions and feature aryl groups at the 4-position. These derivatives are explored for pharmacological activities, including anticancer and enzyme inhibition .

  • Structural Differences: The aryl groups introduce hydrophobicity and steric hindrance, altering bioavailability and target specificity compared to the simpler 4-carboxy-2-oxobutanoate salts.
  • Applications: Focused on medicinal chemistry, whereas this compound may serve as a metabolic intermediate or excipient.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.